Methyl 3-(benzylsulfanyl)-4-methyl-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(benzylsulfanyl)-4-methyl-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a benzylsulfanyl group attached to the benzoate ring, along with a nitro group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzylsulfanyl)-4-methyl-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to form methyl 3-nitrobenzoate. This is achieved by reacting methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid at low temperatures . The resulting methyl 3-nitrobenzoate is then subjected to a nucleophilic substitution reaction with benzyl mercaptan in the presence of a base, such as potassium carbonate, to introduce the benzylsulfanyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzylsulfanyl)-4-methyl-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Hydrogen peroxide, acetic acid.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products Formed
Reduction: Methyl 3-(benzylsulfanyl)-4-methyl-2-aminobenzoate.
Oxidation: Methyl 3-(benzylsulfonyl)-4-methyl-2-nitrobenzoate.
Substitution: 3-(Benzylsulfanyl)-4-methyl-2-nitrobenzoic acid.
Scientific Research Applications
Methyl 3-(benzylsulfanyl)-4-methyl-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(benzylsulfanyl)-4-methyl-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzylsulfanyl group may also contribute to its activity by interacting with thiol-containing enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(benzylsulfanyl)-4-methylbenzoate: Lacks the nitro group, which may result in different chemical and biological properties.
Methyl 3-(benzylsulfonyl)-4-methyl-2-nitrobenzoate: Contains a sulfone group instead of a sulfanyl group, which can affect its reactivity and stability.
Uniqueness
Methyl 3-(benzylsulfanyl)-4-methyl-2-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the nitro and benzylsulfanyl groups allows for diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
62486-47-9 |
---|---|
Molecular Formula |
C16H15NO4S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
methyl 3-benzylsulfanyl-4-methyl-2-nitrobenzoate |
InChI |
InChI=1S/C16H15NO4S/c1-11-8-9-13(16(18)21-2)14(17(19)20)15(11)22-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
InChI Key |
HBWWPATUKZMPLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)[N+](=O)[O-])SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.